

Discovery and synthesis of 1H-indazole-6-carboxamide

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Compound of Interest

Compound Name: *1H-indazole-6-carboxamide*

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An In-Depth Technical Guide to the Discovery and Synthesis of **1H-Indazole-6-carboxamide**

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This guide provides a comprehensive technical overview of **1H-indazole-6-carboxamide**, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will explore its discovery as a key pharmacophore, delve into the strategic nuances of its chemical synthesis, and contextualize its application through its role in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in drug discovery.^{[1][2][3]} Their unique structure, which acts as a bioisostere of indole, allows them to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins, making them ideal candidates for kinase inhibitors.^[4] The thermodynamically stable **1H-tautomer** is the most predominantly studied and utilized form in pharmacology.^{[1][2]}

The indazole nucleus is the core of numerous approved drugs, including the anti-emetic Granisetron, the multi-targeted tyrosine kinase inhibitor Axitinib, and the non-steroidal anti-

inflammatory drug Benzydamine.[1][3] Among the vast library of functionalized indazoles, **1H-indazole-6-carboxamide** has emerged as a cornerstone moiety, most notably as the hinge-binding fragment of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[2][5][6] This guide will elucidate the journey of this specific molecule from conceptual discovery to practical synthesis.

Discovery as a Core Moiety in PARP Inhibition

The discovery of **1H-indazole-6-carboxamide** as a critical component of PARP inhibitors stems from extensive structure-based drug design and medicinal chemistry efforts. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]

Initial drug discovery campaigns identified that a carboxamide group appended to a bicyclic aromatic system could effectively mimic the nicotinamide portion of the NAD⁺ cofactor, which is the natural substrate for PARP. This mimicry allows the inhibitor to occupy the nicotinamide-binding pocket of the enzyme, preventing the catalytic activity essential for DNA repair. The 1H-indazole ring provides the necessary scaffold, while the carboxamide at the 6-position engages in vital hydrogen bonding interactions with key amino acid residues in the PARP active site, anchoring the inhibitor and ensuring high-affinity binding. This specific substitution pattern was found to be optimal for potency and selectivity, leading to the development of Niraparib (MK-4827).[5][7]

General Synthetic Strategies for the 1H-Indazole Core

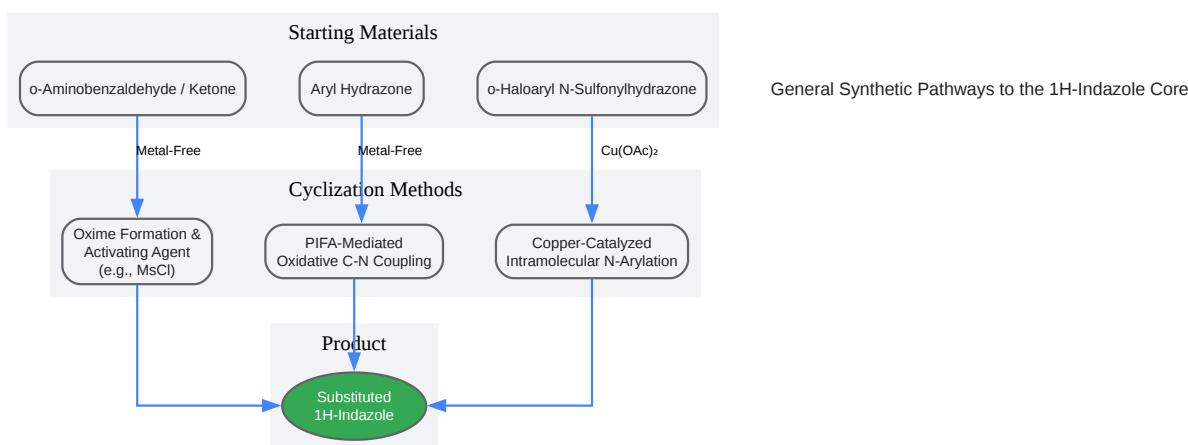
The construction of the 1H-indazole ring is a well-established field in organic chemistry, with numerous named reactions and modern catalytic methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Key approaches include:

- Jacobson Indazole Synthesis: A classical method involving the reduction of an o-nitrobenzylidene derivative.

- Davis-Beirut Reaction: The reaction of an appropriate aniline with an aldehyde and an azide source.
- Palladium-Catalyzed Cross-Coupling: Modern methods often involve intramolecular C-H amination or coupling reactions starting from substituted hydrazones and aryl halides.[2]
- Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization provides a versatile route to substituted indazoles.[2]
- Oxidative C-N Bond Formation: The use of oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the cyclization of arylhydrazones under metal-free conditions.[1][2]

The following diagram illustrates a generalized workflow for several common indazole synthesis strategies.



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General Synthetic Pathways to the 1H-Indazole Core

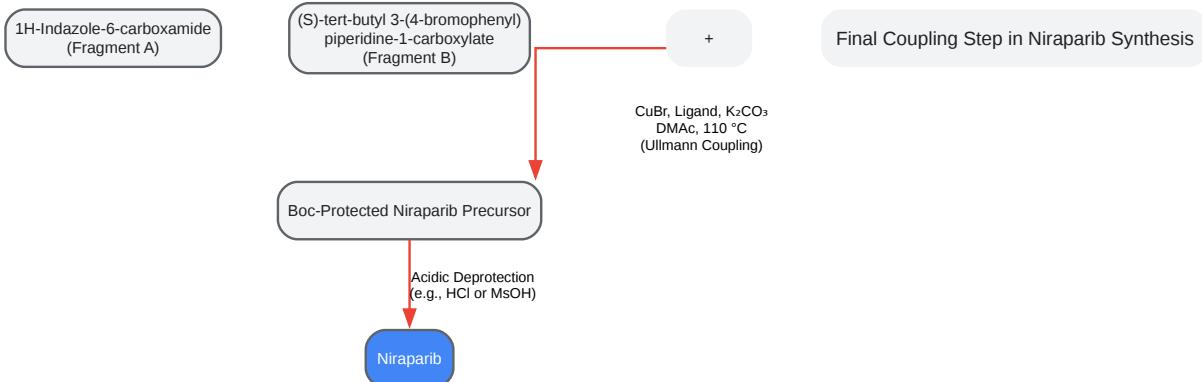
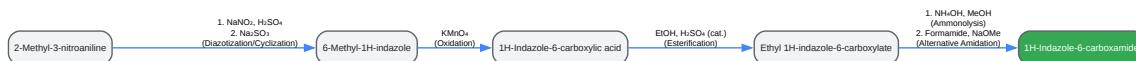
Regioselective Synthesis of 1H-Indazole-6-Carboxamide

The synthesis of **1H-indazole-6-carboxamide** requires a regioselective approach to ensure the correct placement of the carboxamide group. Process development for Niraparib has led to highly optimized and scalable routes. A common and robust strategy begins with a commercially available, substituted toluene derivative, which is elaborated to form the indazole ring system.

The causality behind this choice is rooted in industrial scalability and cost-effectiveness. Starting from simple building blocks like 2-methyl-3-nitroaniline allows for precise control over the regiochemistry from the outset. The key steps involve diazotization followed by an intramolecular cyclization, which is a reliable method for forming the pyrazole ring fused to the benzene core. Subsequent functional group transformations then yield the desired product.

The diagram below outlines a validated synthetic pathway.

Synthetic Route to 1H-Indazole-6-carboxamide



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